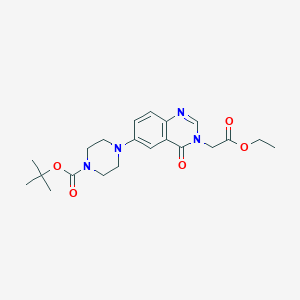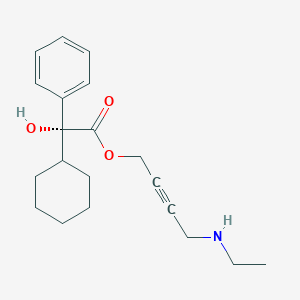![molecular formula C22H22N4 B065113 (2-phenylspiro[6H-benzo[h]quinazoline-5,1'-cyclopentane]-4-yl)hydrazine CAS No. 182926-08-5](/img/structure/B65113.png)
(2-phenylspiro[6H-benzo[h]quinazoline-5,1'-cyclopentane]-4-yl)hydrazine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2-phenylspiro[6H-benzo[h]quinazoline-5,1'-cyclopentane]-4-yl)hydrazine is a chemical compound that has gained significant attention in the field of scientific research due to its potential use in various applications. It is a spirocyclic compound that consists of a quinazoline ring and a cyclopentane ring fused together. This compound has been found to exhibit various biological activities and has been used in several research studies.
Mechanism of Action
The mechanism of action of (2-phenylspiro[6H-benzo[h]quinazoline-5,1'-cyclopentane]-4-yl)hydrazine is not fully understood. However, it has been suggested that the compound may exert its biological activities by inhibiting specific enzymes or signaling pathways in cells.
Biochemical and Physiological Effects:
Studies have shown that (2-phenylspiro[6H-benzo[h]quinazoline-5,1'-cyclopentane]-4-yl)hydrazine can induce apoptosis (programmed cell death) in cancer cells, inhibit viral replication, and suppress bacterial growth. It has also been found to exhibit anti-inflammatory and antioxidant activities.
Advantages and Limitations for Lab Experiments
One advantage of using (2-phenylspiro[6H-benzo[h]quinazoline-5,1'-cyclopentane]-4-yl)hydrazine in lab experiments is its diverse range of biological activities. This makes it a useful tool for studying various biological processes. However, one limitation is that the compound may exhibit cytotoxic effects at high concentrations, which could affect the interpretation of experimental results.
Future Directions
There are several future directions for research on (2-phenylspiro[6H-benzo[h]quinazoline-5,1'-cyclopentane]-4-yl)hydrazine. One area of interest is the development of new derivatives of the compound with improved biological activities. Another direction is the investigation of the compound's mechanism of action and its potential use in the treatment of various diseases. Additionally, the development of new imaging probes based on (2-phenylspiro[6H-benzo[h]quinazoline-5,1'-cyclopentane]-4-yl)hydrazine could have important applications in biomedical research.
Synthesis Methods
The synthesis of (2-phenylspiro[6H-benzo[h]quinazoline-5,1'-cyclopentane]-4-yl)hydrazine involves the condensation of 2-aminobenzophenone with cyclopentanone in the presence of acetic acid and hydrochloric acid. The resulting product is then treated with hydrazine hydrate to obtain the final compound.
Scientific Research Applications
(2-phenylspiro[6H-benzo[h]quinazoline-5,1'-cyclopentane]-4-yl)hydrazine has been extensively studied for its potential use in various scientific research applications. It has been found to exhibit anticancer, antiviral, and antibacterial activities. This compound has also been used in the development of fluorescent probes for imaging and detection of biomolecules.
properties
CAS RN |
182926-08-5 |
|---|---|
Molecular Formula |
C22H22N4 |
Molecular Weight |
342.4 g/mol |
IUPAC Name |
(2-phenylspiro[6H-benzo[h]quinazoline-5,1'-cyclopentane]-4-yl)hydrazine |
InChI |
InChI=1S/C22H22N4/c23-26-21-18-19(24-20(25-21)15-8-2-1-3-9-15)17-11-5-4-10-16(17)14-22(18)12-6-7-13-22/h1-5,8-11H,6-7,12-14,23H2,(H,24,25,26) |
InChI Key |
OBOVHTIPZKAFNS-UHFFFAOYSA-N |
SMILES |
C1CCC2(C1)CC3=CC=CC=C3C4=C2C(=NC(=N4)C5=CC=CC=C5)NN |
Canonical SMILES |
C1CCC2(C1)CC3=CC=CC=C3C4=C2C(=NC(=N4)C5=CC=CC=C5)NN |
synonyms |
1,3-Phenanthroline, 5,6-dihydro-4-hydrazino-2-phenyl-spiro-5-cyclopent ane- |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![Ethyl 4'-formyl-[1,1'-biphenyl]-3-carboxylate](/img/structure/B65038.png)
![2,5-Cyclohexadien-1-one, 4-hydroxy-3-(1-hydroxyethyl)-4-methyl-, [R-(R*,R*)]-](/img/structure/B65046.png)
![5,5-Dimethyl-6,7-dihydro-4H-thieno[2,3-c]pyridine](/img/structure/B65047.png)



![(6R,7aS)-2-Ethyl-6-hydroxyhexahydro-1H-pyrrolo[1,2-c]imidazol-1-one](/img/structure/B65055.png)




